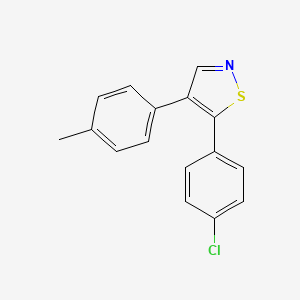

5-(4-Chlorophenyl)-4-p-tolylisothiazole

Description

Properties

Molecular Formula |

C16H12ClNS |

|---|---|

Molecular Weight |

285.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2-thiazole |

InChI |

InChI=1S/C16H12ClNS/c1-11-2-4-12(5-3-11)15-10-18-19-16(15)13-6-8-14(17)9-7-13/h2-10H,1H3 |

InChI Key |

LELNOQBBNOVPJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Imidazole Derivatives

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (): Activity: Strong sirtuin inhibition in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: -8.2) compared to reference inhibitors.

Thiadiazole Derivatives

Oxazole Derivatives

Substituent Effects on Activity

4-Chlorophenyl vs. Other Aryl Groups

- Antifungal Activity : Tetrazole derivatives with 4-chlorophenyl groups (e.g., TH3–TH7 in ) showed fungicidal activity (MIC₈₀: 8–32 µg/mL), outperforming fluorophenyl analogs (MIC₈₀: 64–128 µg/mL) .

- Antioxidant Activity : Thiazoles with 4-chlorophenyl substituents (e.g., compound 6c in ) exhibited higher Fe³⁺-reducing power than trifluoromethylphenyl derivatives .

Impact of p-Tolyl Group

Structural and Electronic Comparisons

- Planarity : Crystallographic data for fluorophenyl-pyrazol-thiazole hybrids () reveal near-planar structures, which may enhance π-π stacking in target binding. Isothiazole’s planarity could similarly optimize interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Chlorophenyl)-4-p-tolylisothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions or palladium-catalyzed cross-coupling. For example, cyclocondensation of thioamides with α-haloketones under reflux in ethanol (60–80°C, 12–24 hours) yields isothiazole derivatives. Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-chlorophenyl and p-tolyl) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in tetrahydrofuran/water (3:1) at 80°C . Optimization requires monitoring reaction time, solvent polarity, and catalyst loading to minimize byproducts like homocoupled arylboronic acids .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5-(4-Chlorophenyl)-4-p-tolylisothiazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and aromaticity. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Thin-Layer Chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (1:3) monitors reaction progress .

Advanced Research Questions

Q. How does the 4-chlorophenyl group influence biological activity compared to halogenated or alkyl-substituted analogs?

- Methodological Answer : The electron-withdrawing Cl atom enhances binding to hydrophobic enzyme pockets (e.g., leishmanial trypanothione reductase) via π-π stacking and dipole interactions. Comparative studies show chloro-substituted derivatives exhibit 2–3× higher IC₅₀ values against Leishmania spp. than methyl or bromo analogs. Structure-Activity Relationship (SAR) analysis involves synthesizing analogs (e.g., 4-bromo, 4-methylphenyl) and testing via enzyme inhibition assays .

Q. What computational strategies predict target interactions and pharmacokinetic properties of 5-(4-Chlorophenyl)-4-p-tolylisothiazole?

- Methodological Answer : Molecular docking (AutoDock Vina) with Leishmania protein targets (PDB: 2JK6) identifies binding poses, while Molecular Dynamics (MD) simulations (GROMACS, 100 ns) assess stability. ADMET predictions (SwissADME) reveal moderate bioavailability (TPSA = 65 Ų, LogP = 3.8) and potential CYP3A4 metabolism. In silico toxicity profiling (ProTox-II) flags hepatotoxicity risks, requiring experimental validation .

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

- Methodological Answer : Discrepancies arise from oversimplified docking models (e.g., rigid receptors) or solvent effects. Mitigation strategies include:

- Experimental : Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).

- Computational : Hybrid QM/MM simulations to model explicit solvent interactions.

- Statistical : Multivariate regression to correlate computed binding energies (ΔG) with IC₅₀ values .

Q. What role does 5-(4-Chlorophenyl)-4-p-tolylisothiazole play in catalytic systems, such as cross-coupling reactions?

- Methodological Answer : As a ligand in palladium complexes, the isothiazole ring stabilizes Pd(0) intermediates in Suzuki reactions. Complexes with Pd:ligand ratios of 1:1 show higher activity (TOF = 1,200 h⁻¹ at 35°C) than 1:2 complexes. Applications include synthesizing biphenyl derivatives with <3% homocoupling byproducts under aerobic conditions .

Q. Which analytical methods are used to study the compound’s stability under physiological and storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitors degradation. Mass spectrometry identifies hydrolysis products (e.g., sulfonic acid derivatives). For photostability, exposure to UV light (λ = 365 nm) in PBS (pH 7.4) quantifies degradation kinetics (t₁/₂ = 48 hours) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematic substitution at the 4-p-tolyl position (e.g., introducing -CF₃, -NO₂) combined with 3D-QSAR (CoMFA, R² = 0.89) identifies steric/electrostatic hotspots. In vitro screening against protozoan (IC₅₀) and mammalian cells (CC₅₀) calculates Selectivity Indices (SI >10 indicates therapeutic potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.